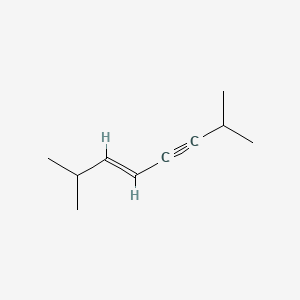
3-Octen-5-yne, 2,7-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octen-5-yne, 2,7-dimethyl-, (E)- is an organic compound with the molecular formula C10H16This compound is characterized by its unique structure, which includes a conjugated system of double and triple bonds, making it an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octen-5-yne, 2,7-dimethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of 2,7-dimethyl-1,6-heptadiene with acetylene under specific reaction conditions. The reaction is usually catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the enyne structure .
Industrial Production Methods
Industrial production of 3-Octen-5-yne, 2,7-dimethyl-, (E)- may involve large-scale catalytic processes. These processes often use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Octen-5-yne, 2,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Octen-5-yne, 2,7-dimethyl-, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying enyne reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Octen-5-yne, 2,7-dimethyl-, (E)- involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Octen-5-yne, 2,7-dimethyl-, (Z)-: The cis isomer of the compound, which has different spatial arrangement and reactivity.
2,7-Dimethyl-3-octen-5-yne: Another isomer with variations in the position of double and triple bonds.
Uniqueness
3-Octen-5-yne, 2,7-dimethyl-, (E)- is unique due to its specific (E)-configuration, which influences its chemical reactivity and physical properties. This configuration can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .
Propriétés
Numéro CAS |
55956-33-7 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(E)-2,7-dimethyloct-3-en-5-yne |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7,9-10H,1-4H3/b7-5+ |
Clé InChI |
FGLNIYXXYPEICN-FNORWQNLSA-N |
SMILES isomérique |
CC(C)/C=C/C#CC(C)C |
SMILES canonique |
CC(C)C=CC#CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
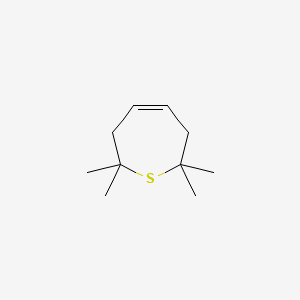
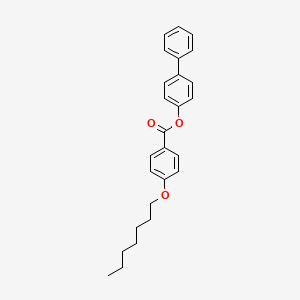
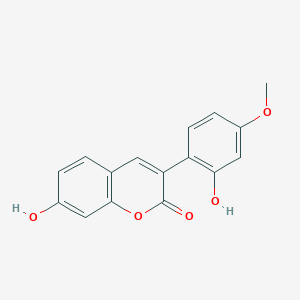
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
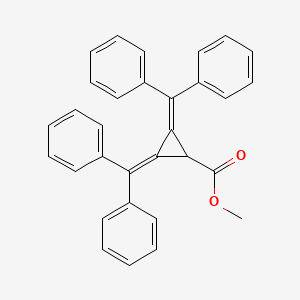


![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
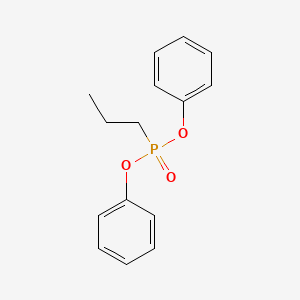

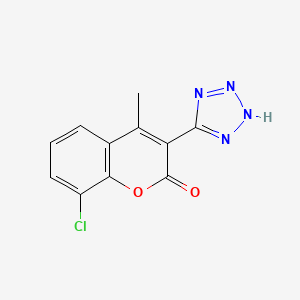
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
